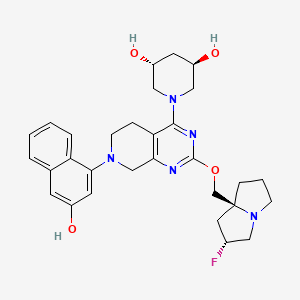
KRAS G12D modulator-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
KRAS G12D modulator-1 is a useful research compound. Its molecular formula is C30H36FN5O4 and its molecular weight is 549.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
KRAS G12D is one of the most prevalent mutations in human cancers, particularly in pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC). The development of specific modulators targeting this mutation, such as KRAS G12D modulator-1 (also referred to as RMC-9805 or MRTX1133), represents a significant advancement in targeted cancer therapy. This article explores the biological activity of this compound, including its mechanism of action, efficacy in preclinical models, and potential therapeutic implications.
This compound functions as a mutant-selective covalent inhibitor that targets the active form of KRAS G12D. It forms a stable tri-complex with KRAS G12D and cyclophilin A, disrupting downstream signaling pathways by inhibiting interactions with RAF kinases. This inhibition leads to reduced activation of critical signaling cascades such as RAF-MEK-ERK and PI3K-AKT-mTOR, which are essential for cell proliferation and survival .
Efficacy in Preclinical Models
The efficacy of this compound has been demonstrated in various preclinical studies:
- Tumor Models : In mouse xenograft models of PDAC and NSCLC, RMC-9805 induced objective tumor responses in 7 out of 9 PDAC patient-derived xenografts (PDX) and 6 out of 9 NSCLC PDX models. The treatment was well tolerated and resulted in significant tumor regression .
- Combination Therapies : RMC-9805 showed enhanced efficacy when combined with other inhibitors targeting parallel pathways, achieving response rates up to 60% in CRC models that were less responsive to monotherapy .
Biological Assays and Data
A range of biological assays have been employed to evaluate the activity of KRAS G12D modulators:
| Assay Type | Description |
|---|---|
| KRAS G12D Activity Assay | Measures the activity level of KRAS G12D in cellular contexts. |
| Phospho-ERK Assay | Assesses downstream signaling through ERK phosphorylation levels post-treatment. |
| CellTiter-Glo Viability Assay | Evaluates cell viability following treatment with KRAS inhibitors. |
| KRAS-SOS1 Interaction Assay | Investigates the interaction between KRAS G12D and its guanine nucleotide exchange factor SOS1. |
Case Studies
Recent studies have highlighted the clinical relevance of targeting KRAS G12D:
- Pancreatic Cancer : A study involving patients with KRAS G12D mutations showed significantly lower survival rates compared to other mutations like G12R. The research emphasized the need for tailored therapies that consider specific KRAS mutations .
- Immunological Effects : RMC-9805 has been shown to shape a favorable tumor immune microenvironment by enhancing cytokine modulation and increasing tumor antigen presentation, which may improve responses to immunotherapies like anti-PD1 .
- Resistance Mechanisms : In cases where monotherapy with RMC-9805 yielded suboptimal results, combination treatments with SHP2 inhibitors or mTORC1 inhibitors were effective in delaying resistance onset and improving therapeutic outcomes .
Properties
Molecular Formula |
C30H36FN5O4 |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(3R,5R)-1-[2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7-(3-hydroxynaphthalen-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperidine-3,5-diol |
InChI |
InChI=1S/C30H36FN5O4/c31-20-13-30(7-3-8-36(30)14-20)18-40-29-32-26-17-34(27-12-21(37)10-19-4-1-2-5-24(19)27)9-6-25(26)28(33-29)35-15-22(38)11-23(39)16-35/h1-2,4-5,10,12,20,22-23,37-39H,3,6-9,11,13-18H2/t20-,22-,23-,30+/m1/s1 |
InChI Key |
SOXZOPVYHSBBKU-SIVBMPLWSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@H](CN2C1)F)COC3=NC4=C(CCN(C4)C5=CC(=CC6=CC=CC=C65)O)C(=N3)N7C[C@@H](C[C@H](C7)O)O |
Canonical SMILES |
C1CC2(CC(CN2C1)F)COC3=NC4=C(CCN(C4)C5=CC(=CC6=CC=CC=C65)O)C(=N3)N7CC(CC(C7)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















